molecular formula C19H25N3O2 B6079267 (4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone

(4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone

Cat. No. B6079267
M. Wt: 327.4 g/mol
InChI Key: IAMXJXOLLLGXPV-UHFFFAOYSA-N
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Description

(4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone, also known as MDPV, is a synthetic cathinone with psychoactive properties. MDPV is a potent stimulant that has been linked to a range of adverse effects, including addiction, psychosis, and death. Despite these risks, MDPV has been widely used as a recreational drug and has also been investigated for its potential therapeutic applications.

Mechanism of Action

(4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a range of psychoactive effects, including euphoria, increased energy, and heightened alertness. However, (4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone also has a range of adverse effects, including agitation, paranoia, and psychosis.
Biochemical and Physiological Effects:
(4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline, leading to a state of hyperarousal. These effects can be dangerous, particularly in individuals with pre-existing cardiovascular or psychiatric conditions.

Advantages and Limitations for Lab Experiments

(4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone has been used in a range of laboratory experiments to investigate its effects on the brain and behavior. However, due to its high abuse potential and adverse effects, (4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone must be used with caution and under strict regulatory conditions. Additionally, the complexity of its synthesis and the specialized equipment required make it difficult to produce and use in large quantities.

Future Directions

Despite the risks associated with (4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone, it continues to be investigated for its potential therapeutic applications. One area of research is the development of novel analogs of (4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone that have reduced abuse potential and adverse effects. Additionally, researchers are investigating the potential of (4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone as a tool for studying the neurobiology of addiction and developing new treatments for substance use disorders. However, further research is needed to fully understand the risks and benefits of (4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone and its analogs.

Synthesis Methods

(4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone is synthesized through a multi-step process involving the reaction of piperidine with 3,4-methylenedioxyphenylpropan-2-one, followed by the addition of pyrazole and methoxy groups. The synthesis of (4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone is complex and requires specialized equipment and expertise, making it difficult to produce on a large scale.

Scientific Research Applications

(4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone has been studied extensively for its potential therapeutic applications, particularly for the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). However, due to its high abuse potential and adverse effects, (4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone has not been approved for medical use. Instead, it has been classified as a Schedule I controlled substance in the United States, meaning that it has no accepted medical use and a high potential for abuse.

properties

IUPAC Name

(4-methoxy-3,5-dimethylphenyl)-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-13-9-16(10-14(2)19(13)24-3)18(23)15-5-4-8-22(11-15)12-17-6-7-20-21-17/h6-7,9-10,15H,4-5,8,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMXJXOLLLGXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2CCCN(C2)CC3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone

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